molecular formula C8H12BrN3 B8765706 4-bromo-N-butylpyrimidin-5-amine

4-bromo-N-butylpyrimidin-5-amine

Cat. No.: B8765706
M. Wt: 230.11 g/mol
InChI Key: FCFHLUJCINDUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-butylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H12BrN3 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Introduction to 4-Bromo-N-butylpyrimidin-5-amine

This compound is a chemical compound that has garnered attention in various fields of scientific research due to its potential biological activities. This compound, characterized by its unique pyrimidine structure, features a bromine atom at the 4-position and a butyl group attached to the nitrogen at the 5-position. The molecular formula of this compound is C8H11BrN4, and it has a molecular weight of approximately 244.1 g/mol.

Medicinal Chemistry

This compound has been explored for its potential as an antitumor agent . Research indicates that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation and apoptosis. For instance, pyrimidine derivatives are often studied for their ability to act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Case Study: Anticancer Activity

A study evaluating various pyrimidine derivatives demonstrated that compounds like this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities . Similar bromopyrimidine derivatives have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition Studies

In biochemical research, this compound is being studied for its interactions with various enzymes, particularly those involved in signal transduction pathways. For example, it may act as an inhibitor of tyrosine kinases, which are pivotal in regulating cellular functions such as growth and differentiation. The compound's ability to modulate these pathways positions it as a candidate for further development in therapeutic applications.

Synthesis and Chemical Applications

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving bromo-pyrimidine derivatives. The synthetic routes typically yield high purity and can be adapted to produce various analogs for further biological testing .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerA549 (Lung adenocarcinoma)Selective cytotoxicity
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Enzyme InhibitionTyrosine KinasesModulation of signaling pathways

Table 2: Synthesis Methods for this compound

Method DescriptionKey ReagentsYield (%)
Nucleophilic substitutionBromo-pyrimidine + Butyl amineHigh
Coupling reactions with activated estersVarious acyl chloridesModerate

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-N-butylpyrimidin-5-amine

InChI

InChI=1S/C8H12BrN3/c1-2-3-4-11-7-5-10-6-12-8(7)9/h5-6,11H,2-4H2,1H3

InChI Key

FCFHLUJCINDUBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN=CN=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromopyrimidin-5-amine (1 g, 5.75 mmol), sodium tert-butoxide (1.11 g, 11.5 mmol) and 1-iodobutane (1.11 g, 6.03 mmol) in DMA (15 mL) was heated at 60° C. for 15 hours. The mixture was poured into water and extracted with ethyl acetate. The acetate layer was washed with water, brine, dried with MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography (hexanes-EtOAc 3:1) to afford 300 mg of the title compound. MS (ESI) m/z 230 (M+H)+.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.